molecular formula C9H6ClFO B2451131 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol CAS No. 865659-21-8

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol

Cat. No. B2451131
CAS RN: 865659-21-8
M. Wt: 184.59
InChI Key: LPOJCHGDWWPGOS-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is a chemical compound with the CAS Number: 1592279-38-3 . It has a molecular weight of 184.6 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol . The InChI code is 1S/C9H6ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9,12H .

It is stored at temperatures below -10 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Compounds similar to 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol have been synthesized using base catalyzed Claisen-Schmidt condensation reactions, characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction. These techniques provide insights into the molecular structure of such compounds (Salian et al., 2018).

  • Molecular Structure Analysis : Studies on similar compounds have used methods like FT-IR, single crystal X-ray diffraction, and computational techniques such as HF and DFT to analyze their molecular structure. These analyses help in understanding the vibrational wavenumbers and the geometry of the compounds (Najiya et al., 2014).

  • Structural Confirmation : Experimental techniques like FTIR, proton NMR, UV-Visible, and density functional theory have been employed for structural confirmation of related compounds. This includes analyzing decomposition and melting points (Bhumannavar, 2021).

Spectroscopic and Theoretical Studies

  • Spectroscopic Characterization : Compounds with structural similarities have been characterized using techniques like FT-IR, FT-Raman, and powder X-ray diffraction analyses. These methods are crucial for understanding the crystal structure and crystallinity of these materials (Meenatchi et al., 2015).

  • Theoretical Calculations : Theoretical calculations like HOMO-LUMO analysis and electrostatic potential surfaces construction using DFT methods have been applied. This helps in predicting the molecular shape, size, dipole moments, and electron density distribution of related compounds (Kumar et al., 2015).

Crystal Structure and Interaction Studies

  • Crystal Structure Analysis : The crystal structure of similar compounds has been studied, revealing information about molecular interactions and packing patterns. This includes analysis of hydrogen bonding and pi-pi interactions (Butcher et al., 2007).

  • Hirshfeld Surface Analysis : Hirshfeld surface analysis has been employed to quantify the intermolecular interactions in related compounds. This technique aids in visualizing the distribution of different interactions within the crystal structure (Atioğlu et al., 2019).

Nonlinear Optical Properties and Other Applications

  • Nonlinear Optical Properties : Some compounds structurally similar to this compound have shown potential in third-order nonlinear optical properties. These properties are important for applications like optical limiting (Ekbote et al., 2017).

  • Antimicrobial Activity : Certain derivatives of related compounds have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against specific pathogens (Nagamani et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOJCHGDWWPGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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